Propylenediphosphonic acid Propylenediphosphonic acid
Brand Name: Vulcanchem
CAS No.: 4671-82-3
VCID: VC2470929
InChI: InChI=1S/C3H10O6P2/c1-3(11(7,8)9)2-10(4,5)6/h3H,2H2,1H3,(H2,4,5,6)(H2,7,8,9)
SMILES: CC(CP(=O)(O)O)P(=O)(O)O
Molecular Formula: C3H10O6P2
Molecular Weight: 204.06 g/mol

Propylenediphosphonic acid

CAS No.: 4671-82-3

Cat. No.: VC2470929

Molecular Formula: C3H10O6P2

Molecular Weight: 204.06 g/mol

* For research use only. Not for human or veterinary use.

Propylenediphosphonic acid - 4671-82-3

Specification

CAS No. 4671-82-3
Molecular Formula C3H10O6P2
Molecular Weight 204.06 g/mol
IUPAC Name 1-phosphonopropan-2-ylphosphonic acid
Standard InChI InChI=1S/C3H10O6P2/c1-3(11(7,8)9)2-10(4,5)6/h3H,2H2,1H3,(H2,4,5,6)(H2,7,8,9)
Standard InChI Key DZQCAOQMXPROIJ-UHFFFAOYSA-N
SMILES CC(CP(=O)(O)O)P(=O)(O)O
Canonical SMILES CC(CP(=O)(O)O)P(=O)(O)O

Introduction

Chemical Structure and Physical Properties

1,3-Propylenediphosphonic acid (C3H10O6P2) contains a propane backbone with phosphonic acid groups at positions 1 and 3. It belongs to the broader family of phosphonic acids, which feature a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . This structural arrangement provides the compound with specific binding capabilities and chemical stability.

Molecular Structure

The compound features a central propylene chain with phosphonic acid groups at each end. Each phosphonic acid group contains a phosphorus atom bonded to three oxygen atoms and one carbon atom of the propylene chain . This arrangement can be represented by the structure:

HO-P(=O)(OH)-CH2-CH2-CH2-P(=O)(OH)-OH

Physical and Chemical Properties

Table 1 below summarizes the key physical and chemical properties of 1,3-propylenediphosphonic acid:

PropertyValue
Molecular FormulaC3H10O6P2
Molecular Weight204.06 g/mol
PubChem CID437081
IUPAC Name3-phosphonopropylphosphonic acid
InChIInChI=1S/C3H10O6P2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H2,4,5,6)(H2,7,8,9)
InChIKeyPUVMVPFLXCHEOY-UHFFFAOYSA-N
SMILESC(CP(=O)(O)O)CP(=O)(O)O

The compound's phosphonic acid groups contribute to its high polarity and ability to be ionized in water, making it effective for applications requiring surface interactions .

Synthesis Methods

While the search results don't provide specific synthesis methods for 1,3-propylenediphosphonic acid, general approaches to phosphonic acid synthesis can be applied to this compound.

Common Synthesis Approaches

Phosphonic acids are typically prepared using several established methods, which could be adapted for the synthesis of 1,3-propylenediphosphonic acid:

Hydrolysis of Dialkyl Phosphonates

The most frequently employed method involves the hydrolysis of dialkyl phosphonates using concentrated HCl in aqueous solution at reflux . This approach could be applied to dialkyl esters of 1,3-propylenediphosphonic acid to obtain the free acid form.

McKenna Procedure

This two-step reaction uses bromotrimethylsilane followed by methanolysis and is considered one of the best methods for preparing phosphonic acids . The process involves:

  • Treatment of dialkyl phosphonate with bromotrimethylsilane

  • Subsequent methanolysis to yield the phosphonic acid

Considerations for Synthesis

When synthesizing phosphonic acids, several factors must be considered:

  • Reaction temperature control to prevent unwanted side reactions

  • Purification techniques to obtain high-purity product

  • Safety measures, particularly when working with reactive intermediates

Applications

Phosphonic acids, including 1,3-propylenediphosphonic acid, have diverse applications across multiple fields due to their unique chemical properties and structural similarities to biologically relevant phosphate groups.

Biological and Medical Applications

Phosphonic acids are structurally analogous to phosphates, which are ubiquitous in biological systems . The P-C bond in phosphonic acids offers greater stability against enzymatic degradation compared to the P-O bond in phosphates, making compounds like 1,3-propylenediphosphonic acid valuable for developing biologically active molecules .

Materials Science

The strong binding capability of phosphonic acid groups makes 1,3-propylenediphosphonic acid suitable for various materials applications:

Surface Functionalization

Phosphonic acids can form strong bonds with metal oxide surfaces, allowing for effective surface modification strategies . This property can be exploited for:

  • Creating self-assembled monolayers

  • Surface modification of nanoparticles

  • Enhancing adhesion between organic and inorganic materials

Supramolecular and Hybrid Materials

The phosphonic acid functional group enables the design of:

  • Supramolecular assemblies

  • Hybrid organic-inorganic materials

  • Coordination polymers

Industrial Applications

Table 2: Industrial Applications of Phosphonic Acids

Application AreaFunctionMechanism
Corrosion ProtectionSurface protectionFormation of protective layers on metal surfaces
SurfactantsStabilization of colloidsIonic interactions at interfaces
EmulsifiersOil/water emulsion stabilizationAmphiphilic properties
Scale InhibitionPrevention of mineral depositsComplexation with metal ions
CompoundStructureKey DifferencesRelative Stability
1,3-Propylenediphosphonic AcidHO-P(=O)(OH)-CH2-CH2-CH2-P(=O)(OH)-OHBase structureHigh stability due to P-C bonds
PhosphatesR-O-P(=O)(OH)2P-O-C linkage instead of P-CLower stability, susceptible to enzymatic hydrolysis
Phosphonoacetic acidHO-P(=O)(OH)-CH2-COOHContains carboxylic acid groupDifferent binding properties and applications
Aminoethylphosphonic acid (AEP)H2N-CH2-CH2-P(=O)(OH)2Contains amino groupDifferent reactivity profile, found in nature

Analytical Techniques

Several analytical techniques can be used to characterize 1,3-propylenediphosphonic acid:

Spectroscopic Methods

  • NMR Spectroscopy: 31P NMR is particularly useful for identifying phosphonic acid groups

  • FTIR Spectroscopy: Can identify characteristic P=O, P-O, and P-C stretching vibrations

  • Mass Spectrometry: Useful for confirming molecular weight and structure

Chromatographic Techniques

  • HPLC: Can be used for purity determination and quantification

  • Ion chromatography: Useful for analyzing ionic phosphonic acids

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